6-Vinylquinazoline

Vue d'ensemble

Description

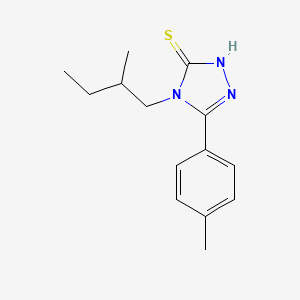

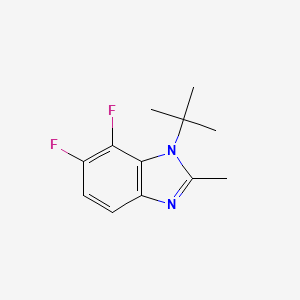

6-Vinylquinazoline is a heterocyclic organic compound that has gained significant interest in recent years due to its unique properties and potential applications in various fields of research and industry. It is also known as 6-ethenylQuinazoline .

Synthesis Analysis

Quinazolines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum of pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The synthesis methods have been reported to prepare quinazoline by aminobenzoketone, o-aminobenzohydrazide, aminobenzonitrile, aminoacetophenone, and aminobenzamide under different conditions .

Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . It is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms .

Chemical Reactions Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research. This review summarizes the recent advances in the synthesis and biological activities investigations of quinazoline derivatives . Treatment of 4-alkylsubstituted quinazoline with monoperphthalic acid in ether at room temperature afforded mixtures of the corresponding N-1 and N-3 oxides as well as the quinazolinone derivative .

Physical And Chemical Properties Analysis

Quinazoline is an essential scaffold, known to be linked with various biological activities . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Applications De Recherche Scientifique

Tyrosine Kinase Inhibitors : 6-Substituted 4-anilinoquinazolines, including derivatives of 6-Vinylquinazoline, have been investigated for their potential as irreversible inhibitors of the epidermal growth factor receptor (EGFR). These compounds have shown potent activity in inhibiting tyrosine kinases, which are critical in cell signaling related to cancer growth and proliferation. An example is CI-1033, a clinical trial compound, indicating the potential of these derivatives in cancer treatment (Smaill et al., 2001).

Synthesis of Indazolo Isoquinolines : Research into the synthesis of 6-vinylindazolo isoquinolines via rhodium(III)-catalyzed C-H bond activation suggests their potential in the development of novel organic compounds. These derivatives could have applications in pharmaceuticals and material sciences (Zhao et al., 2022).

Antileukemic Activity : Some quinoline derivatives, such as 2-bis(2-methylthio)vinyl-1-methylquinolinium iodides, have been studied for their antileukemic activity. Although not directly related to this compound, this research indicates the potential of quinoline derivatives in the treatment of leukemia (Foye & Kauffman, 1980).

Antioxidant Activity : The study of N-propargyl tetrahydroquinoline derivatives, related to quinoline frameworks, reveals their potential as potent antioxidants. These compounds could find application in addressing oxidative stress-related conditions (Núñez et al., 2019).

Molecular Docking Studies : The incorporation of quinoline structures, such as 1,2,3-triazoles of 8-hydroxyquinoline, in molecular docking studies indicates their utility in drug design. They have been explored for DNA binding, antimicrobial activity, and ADME properties (Nehra et al., 2021).

Cancer Research : 4-Anilinoquinazolines have been explored as apoptosis inducers and potential anticancer agents. Their ability to penetrate the blood-brain barrier enhances their applicability in treating brain cancers (Sirisoma et al., 2009).

Mécanisme D'action

Target of Action

Quinazoline derivatives, which include 6-vinylquinazoline, have been known to exhibit a broad spectrum of biological activities . These activities suggest that this compound may interact with multiple targets, potentially making it a valuable compound in the development of new drugs or drug candidates .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to changes that result in their observed pharmacological effects

Biochemical Pathways

Quinazoline derivatives have been associated with a variety of biochemical pathways, suggesting that this compound may also interact with multiple pathways . The downstream effects of these interactions would depend on the specific pathways involved and would require further investigation.

Pharmacokinetics

It is known that the pharmacokinetics of drugs can be altered when used in combination due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism . This suggests that the bioavailability of this compound could be influenced by such factors.

Result of Action

Quinazoline derivatives have been associated with a broad spectrum of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia effects

Orientations Futures

The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity . This suggests that future research could focus on the development of these hybrid molecules for various therapeutic applications.

Analyse Biochimique

Biochemical Properties

6-Vinylquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tyrosine kinase, where this compound acts as an inhibitor. This inhibition affects the phosphorylation process, which is crucial for signal transduction pathways . Additionally, this compound binds to DNA, influencing gene expression and cellular functions.

Cellular Effects

This compound has profound effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by activating caspase enzymes . This compound also affects cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to the cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of tyrosine kinase enzymes, preventing the phosphorylation of tyrosine residues on target proteins . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular functions. Additionally, this compound can intercalate into DNA, causing structural changes that affect transcription and replication processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while exceeding this dose can lead to toxic side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The localization and accumulation of this compound can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within the nucleus allows it to interact with DNA and transcription factors, influencing gene expression and cellular functions .

Propriétés

IUPAC Name |

6-ethenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-8-3-4-10-9(5-8)6-11-7-12-10/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAVFRVZXDTVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=CN=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B1429801.png)

![3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1429802.png)

![6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1429812.png)

![5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1429814.png)

![3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline](/img/structure/B1429818.png)